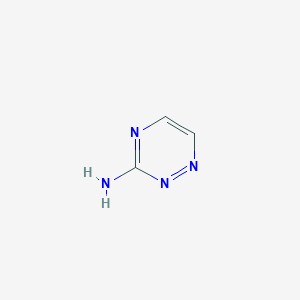

1,2,4-Triazin-3-amine

描述

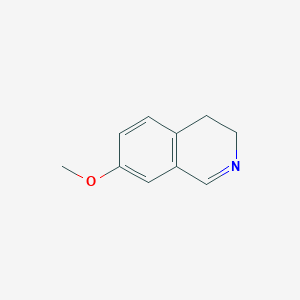

3-氨基-1,2,4-三嗪是一种杂环化合物,分子式为 C2H4N4。它是三嗪的衍生物,三嗪是一个包含三个氮原子的六元环。 该化合物因其在药物化学中的多种应用而闻名,特别是由于其潜在的药理活性 .

合成路线和反应条件:

工业生产方法:

- 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。工业方法的具体细节在公开文献中很少披露。

反应类型:

常用试剂和条件:

钯催化剂: 用于偶联反应。

碘化亚铜: 在薗头偶联中作为助催化剂。

氨水: 用于齐奇巴宾反应进行胺化。

主要生成产物:

乙炔基-1,2,4-三嗪-3-胺: 通过薗头偶联形成.

单脲基化合物和苯甲酰化化合物: 通过与亲电子试剂的取代反应形成.

作用机制

3-氨基-1,2,4-三嗪的作用机制涉及它与特定分子靶标的相互作用:

类似化合物:

1,2,3-三嗪: 另一种三嗪衍生物,氮原子位置不同。

1,3,5-三嗪: 因其在除草剂和树脂中的应用而闻名。

独特性:

选择性 PDK 抑制: 3-氨基-1,2,4-三嗪选择性抑制 PDK 的能力使其区别于其他三嗪衍生物,使其在癌症研究中特别有价值.

生化分析

Biochemical Properties

1,2,4-Triazin-3-amine is a building block in the synthesis of various biologically important organic molecules . It undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization

Cellular Effects

Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc

Molecular Mechanism

It is known to undergo a variety of organic transformations, which could potentially influence its interactions with biomolecules

科学研究应用

药物化学: 它已显示出作为丙酮酸脱氢酶激酶 (PDKs) 的选择性抑制剂的巨大潜力,PDKs 参与癌细胞代谢。

相似化合物的比较

1,2,3-Triazine: Another triazine derivative with different nitrogen atom positions.

1,3,5-Triazine: Known for its applications in herbicides and resins.

Uniqueness:

属性

IUPAC Name |

1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIWQHRXSLOUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149816 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-99-6 | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Amino-1,2,4-triazine?

A1: 3-Amino-1,2,4-triazine has a molecular formula of C3H4N4 and a molecular weight of 96.09 g/mol.

Q2: How is the crystal structure of 3-Amino-1,2,4-triazine characterized?

A: X-ray diffraction studies reveal that 3-Amino-1,2,4-triazine molecules form hydrogen-bonded chains in the crystalline state. These chains are nearly parallel to the b-axis and inclined towards the a and c axes. [, ] The double bonds are located at the C(2)-N(2) and C(3)-N(3) positions. The amino group at position 3 participates in resonance with the triazine ring. []

Q3: What computational methods have been employed to study 3-Amino-1,2,4-triazine?

A: Researchers have used various computational methods including molecular mechanics (MM2) and quantum mechanics (ab initio methods with Hartree-Fock and Møller-Plesset operators using basis sets like STO-3G, 3-21G, and 6-31G). Semi-empirical methods like AM1, MINDO/3, MNDO, and PM3 have also been utilized. [] Ab initio calculations using the Hartree-Fock method with the 6-31G basis set showed the best agreement with experimental bond lengths and angles from X-ray diffraction data. []

Q4: Have theoretical studies investigated solvent effects on 3-Amino-1,2,4-triazine?

A: Yes, theoretical studies have explored the impact of solvents on the structure, vibrational spectra, and tautomerism of 3-Amino-1,2,4-triazine. []

Q5: What are some key synthetic approaches to 3-Amino-1,2,4-triazine and its derivatives?

A5: Common synthetic routes include:

- Condensation reactions: α,α-Dibromoketones react with morpholine to yield ketoaminals, which then condense with aminoguanidine to produce 5-substituted-3-amino-1,2,4-triazines with high regioselectivity. []

- Nucleophilic substitution: The sililated intermediate of 3-amino-1,2,4-triazin-5(2H)-one acts as a nucleophile to introduce substituents at the N-2 and N-6 positions or as an electrophile for N-5 substitutions. []

- Cyclization reactions: Thermolysis of condensed N-amino-α-azidoimidazoles leads to the formation of 3-amino-1,2,4-triazines through the proposed intermediacy of C-nitrenes. [, ]

- Palladium-catalyzed amination: Palladium catalysts facilitate the coupling of 3-bromo-5,6-diphenyl-1,2,4-triazine with suitable amines, as exemplified by the synthesis of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. []

Q6: What is the reactivity of 3-amino-1,2,4-triazine with electrophiles?

A: Studies have explored the reactions of 3-amino-1,2,4-triazine with electrophiles like boronic acids and terminal alkynes under palladium catalysis. Amination at the 5-position, followed by reactions with phenyl isocyanates or benzoyl chlorides, yields diverse monoureido and benzoylated derivatives. []

Q7: How does the presence of an amino group at position 3 influence the reactivity of 1,2,4-triazines?

A: The 3-amino group significantly impacts reactivity, particularly towards carbonitriles, carbonyl compounds, and isothiocyanates. The specific reactions and product outcomes depend on the other substituents present on the triazine ring. []

Q8: How has 3-Amino-1,2,4-triazine been utilized in materials science?

A: 3-Amino-1,2,4-triazine serves as a precursor for synthesizing mesoporous carbon nitride materials with ordered pore structures and high nitrogen content. These materials exhibit potential in areas like selective gas sensing. []

Q9: Can you elaborate on the properties and applications of mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine?

A: Mesoporous carbon nitride derived from 3-Amino-1,2,4-triazine using a nano-hard-templating approach shows a high surface area (472-635 m2 g-1), large pore volume (0.71-0.99 cm3 g-1), and tunable pore diameters (5.5-6.0 nm). [] The material demonstrates a selective sensing preference for acidic molecules, especially formic acid, attributed to the presence of weak basic sites on its surface. []

Q10: What are the key areas of interest for the biological activity of 3-Amino-1,2,4-triazine derivatives?

A10: Research highlights the potential of 3-amino-1,2,4-triazine derivatives in:

- Antibacterial agents: Studies have investigated the synthesis and antibacterial properties of various 3-amino-1,2,4-triazine derivatives. []

- PDK inhibitors: This class of compounds shows promise as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK1, a target in cancer metabolism. [, ]

- Tuberculostatic agents: Certain 1,2,4-triazine derivatives, including those with a 3-amino substituent, have shown potential for treating tuberculosis. []

Q11: How do 3-amino-1,2,4-triazine derivatives exert their effects as PDK inhibitors?

A: These derivatives typically bind to the ATP-binding site of PDK1, as revealed by molecular modeling studies. [] This interaction inhibits PDK activity, impacting cellular metabolism, redox balance, and potentially leading to cancer cell death. []

Q12: What is the structure-activity relationship (SAR) for 3-Amino-1,2,4-triazine derivatives as PDK inhibitors?

A: While specific SARs are under investigation, studies suggest that structural modifications to the 3-amino-1,2,4-triazine core, such as the introduction of aryl and heteroaryl substituents, influence potency, selectivity, and anticancer activity. [, ]

Q13: Has 3-Amino-1,2,4-triazine been investigated for its interaction with other biological targets?

A: Yes, studies have explored its interactions with the Adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes. []

Q14: Are there any biomarkers associated with the activity of 3-Amino-1,2,4-triazine derivatives?

A: While specific biomarkers are under investigation, researchers are exploring the modulation of the PDK/PDH axis as a potential indicator of efficacy for PDK inhibitors. []

Q15: What analytical techniques are commonly used to characterize and quantify 3-Amino-1,2,4-triazine and its derivatives?

A: Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and confirming the regiochemistry of synthesized compounds. [, ]* X-ray Diffraction (XRD): XRD provides insights into the crystal structure and intermolecular interactions of 3-Amino-1,2,4-triazine. [, ]* Mass Spectrometry: This technique helps analyze the mass-to-charge ratio of ions and is valuable for identifying reaction products and intermediates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)